1-Bromocyclopentane-1-carboxylic acid

Reformatsky reaction spiro compounds organozinc reagents

Researchers requiring a bifunctional cyclopentane building block for spirocyclic synthesis often face extra deprotection steps when using ester derivatives. 1-Bromocyclopentanecarboxylic acid solves this with free carboxylic acid for direct amidation and a bromine for Reformatsky spirocyclization. • Enables synthesis of azaspiro[4.5]decane carbonitriles via Reformatsky addition. • Produces bis(spiro-β-lactams) with 2-azaspiro[3.4]octan-1-one core. • Eliminates ester hydrolysis step vs. ethyl ester analog. Reliable supply with ≥98% purity.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
CAS No. 56447-24-6
Cat. No. B1282460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromocyclopentane-1-carboxylic acid
CAS56447-24-6
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)Br
InChIInChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
InChIKeyMUSCLEBGQGXIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromocyclopentane-1-carboxylic Acid Identity & Specifications


1-Bromocyclopentane-1-carboxylic acid (CAS 56447-24-6; C6H9BrO2; MW 193.04 g/mol) is a halogenated cyclopentane carboxylic acid derivative featuring both a bromine atom and a carboxylic acid group on the same ring carbon . This compound functions as a bifunctional building block in organic synthesis, where the bromine serves as a leaving group for nucleophilic substitution or organometallic reagent generation, while the carboxylic acid moiety enables amidation, esterification, and decarboxylation pathways . Commercially available purity ranges from 95% to ≥98% across multiple vendors .

Why 1-Bromocyclopentane-1-carboxylic Acid Cannot Be Substituted


Generic substitution of 1-bromocyclopentane-1-carboxylic acid with common alkyl bromides (e.g., bromocyclopentane, CAS 137-43-9) or unsubstituted cyclopentanecarboxylic acid fails at the level of chemical functionality. The target compound provides dual reactivity on a single sp³-hybridized carbon: the bromine enables Reformatsky reagent formation and subsequent nucleophilic spirocyclization cascades, while the carboxylic acid group offers orthogonal derivatization capacity . Simple cyclopentyl bromide lacks the carboxylic acid anchor entirely, limiting its utility to mono-functional alkylation . Unsubstituted cyclopentanecarboxylic acid lacks the halogen necessary for carbon-carbon bond formation via organometallic intermediates. Pre-derivatized alternatives such as the ethyl ester (CAS 30038-94-9) lock the acid moiety and preclude direct conjugation strategies . The following evidence demonstrates where these functional differences manifest in quantifiable synthetic outcomes.

1-Bromocyclopentane-1-carboxylic Acid Comparative Evidence


Reformatsky-Mediated Spirocycle Formation

The methyl ester of 1-bromocyclopentane-1-carboxylic acid participates in Reformatsky reactions with zinc to generate nucleophilic organozinc intermediates that undergo addition to C=O and C=N bonds, enabling the synthesis of azaspiro[4.5]decane scaffolds with a C5-spirocyclic core . This spirocyclic construction capability is structurally absent in simple cyclopentyl bromide (CAS 137-43-9), which lacks the α-position carboxyl functionality essential for Reformatsky activation .

Reformatsky reaction spiro compounds organozinc reagents

C5 Spirocyclic Core in Bis(spiro-β-lactam) Formation

Comparative evaluation of methyl 1-bromocyclopentane-1-carboxylate versus methyl 1-bromocyclohexane-1-carboxylate in bis(spiro-β-lactam) synthesis demonstrates ring-size-dependent product outcomes. The cyclopentane-derived reagent yields 2-azaspiro[3.4]octan-1-one systems, while the cyclohexane analog produces the homologous 2-azaspiro[3.5]nonan-1-one scaffold under identical reaction conditions .

spiro-β-lactams ring-size effects azaspiro scaffolds

Free Acid Advantage over Ester Analogs

1-Bromocyclopentane-1-carboxylic acid (CAS 56447-24-6) presents a free carboxylic acid group (MW 193.04, pKa not explicitly reported but carboxylic acid typical range 4-5), enabling direct amide bond formation, decarboxylative coupling, or salt formation without prior deprotection . The ethyl ester analog (CAS 30038-94-9; MW 221.09; C8H13BrO2) requires an additional hydrolysis step to access the free acid, adding one synthetic transformation .

bifunctional building block orthogonal reactivity carboxylic acid derivatives

GHS Eye Damage Category 1 Hazard

According to ECHA C&L Inventory notified classifications, 1-bromocyclopentane-1-carboxylic acid carries Eye Damage Category 1 (H318: Causes serious eye damage), Skin Irritation Category 2 (H315), Acute Oral Toxicity Category 4 (H302), and STOT SE 3 (H335: respiratory tract irritation) . This classification mandates specific personal protective equipment (PPE) and handling protocols exceeding those required for many common alkyl bromides or unhalogenated carboxylic acids.

GHS classification laboratory safety handling requirements

Commercial Availability vs. Custom Synthesis

1-Bromocyclopentane-1-carboxylic acid is available from multiple established chemical suppliers (AChemBlock, Leyan, Synblock, CymitQuimica, Enamine) with standard purities of 97-98% . In contrast, the corresponding acid chloride derivative (CAS 56447-23-5) shows no current commercial supplier listings in major databases, requiring custom synthesis or in-situ preparation for downstream applications .

procurement commercial availability research chemicals

1-Bromocyclopentane-1-carboxylic Acid Validated Applications


C5-Azaspiro[4.5]decane Scaffold Synthesis

This compound serves as the precursor of choice for constructing azaspiro[4.5]decane carbonitrile systems via Reformatsky addition to 3-aryl-2-cyanoprop-2-enamides . The C5 cyclopentane ring is structurally encoded in the reagent; substitution with cyclohexane analogs yields C6 spiro systems instead. This application is validated by peer-reviewed synthetic methodology demonstrating the generation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles .

2-Azaspiro[3.4]octan-1-one β-Lactam Formation

The methyl ester derivative of 1-bromocyclopentane-1-carboxylic acid enables the synthesis of bis(spiro-β-lactams) with the 2-azaspiro[3.4]octan-1-one core structure when reacted with zinc and N,N′-bis(arylmethylidene)benzidines . This spirocyclic β-lactam framework is inaccessible via cyclohexane analogs or simple alkyl bromides. Researchers pursuing novel β-lactam antibiotics or β-lactamase inhibitors should prioritize this cyclopentane-derived building block over larger-ring homologs .

Direct Conjugation via Free Carboxylic Acid

For applications requiring immediate amide bond formation with amines, hydrazides, or amino acid derivatives, 1-bromocyclopentane-1-carboxylic acid provides the free carboxylic acid functionality without requiring ester hydrolysis . This eliminates one synthetic step compared to using the ethyl ester analog (CAS 30038-94-9). The bromine atom remains available for subsequent organometallic transformations or nucleophilic substitutions following conjugation .

Reformatsky Addition to α,β-Unsaturated Carbonyls

The methyl ester derivative participates in Reformatsky additions across the double bond of 3-(3-arylpropenoyl)-2H-chromen-2-ones, yielding enolic adducts after hydrolysis . This reactivity profile supports the construction of chromenone-spirocyclopentane hybrid structures relevant to medicinal chemistry programs targeting flavonoid-derived scaffolds. The free acid form can be converted to the requisite methyl ester in situ or procured separately .

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